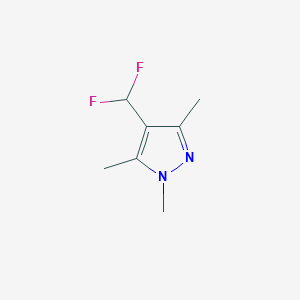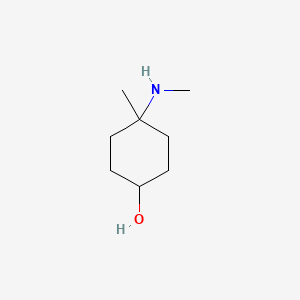
4-Methyl-4-(methylamino)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-(methylamino)cyclohexanol is an organic compound with the molecular formula C7H15NO It is a derivative of cyclohexanol, featuring a methyl group and a methylamino group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(methylamino)cyclohexanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to form 4-Methyl-4-(methylamino)cyclohexanone.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-(methylamino)cyclohexanol can undergo various chemical reactions, including:
Reduction: The compound can be further reduced to form different derivatives depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 4-Methyl-4-(methylamino)cyclohexanone.
Reduction: Various reduced derivatives depending on the conditions.
Substitution: Substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-4-(methylamino)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-(methylamino)cyclohexanol involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, altering their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic pockets within proteins .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler analog without the methyl and methylamino groups.
4-Methylcyclohexanol: Lacks the methylamino group.
4-(Methylamino)cyclohexanol: Lacks the additional methyl group on the cyclohexane ring
Uniqueness
4-Methyl-4-(methylamino)cyclohexanol is unique due to the presence of both a methyl and a methylamino group, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in synthetic chemistry and pharmaceutical research.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
4-methyl-4-(methylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-8(9-2)5-3-7(10)4-6-8/h7,9-10H,3-6H2,1-2H3 |
Clave InChI |
TUGBVCSRSWFPHG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


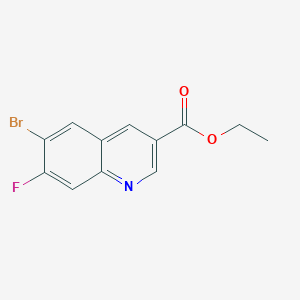
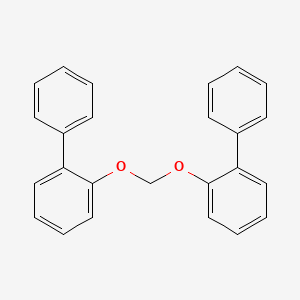
![7-Bromodibenzo[f,h]quinoxaline](/img/structure/B15338372.png)
![N-[1-[(2S)-3-[bis(4-methoxyphenyl)-phenyl-methoxy]-2-[2-cyanoethoxy-(diisopropylamino)phosphanyl]oxy-propyl]-2-oxo-pyrimidin-4-yl]benzamide](/img/structure/B15338374.png)
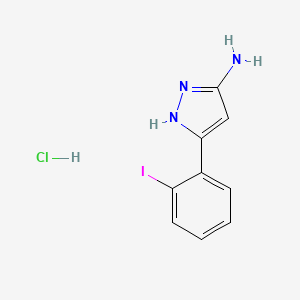
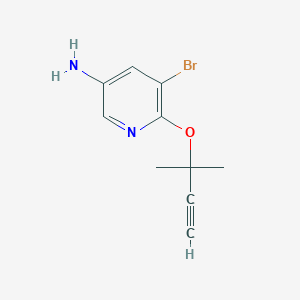
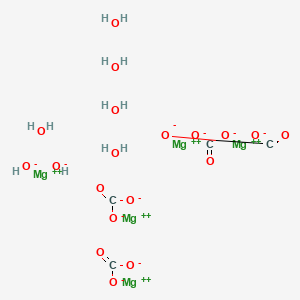
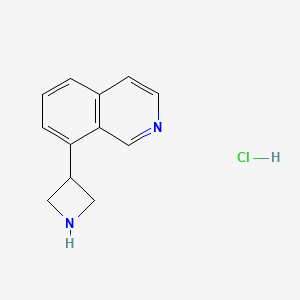

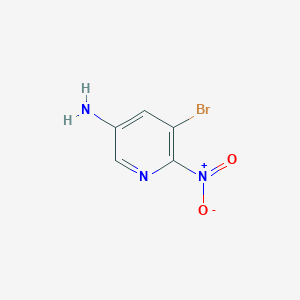
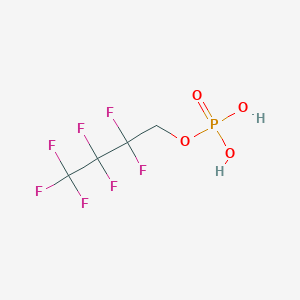
![(R)-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B15338455.png)
![sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15338459.png)
